Product packaging for 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one(Cat. No.:CAS No. 21861-22-3)

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No.: B1584766
CAS No.: 21861-22-3
M. Wt: 164.16 g/mol
InChI Key: LXIBNARWIWVYBK-UHFFFAOYSA-N
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Description

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1584766 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 21861-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7(10)3-2-6-8(11)4-12-9(5)6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIBNARWIWVYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303158
Record name 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21861-22-3
Record name 21861-22-3
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Record name 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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Record name 6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one
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Current Research Landscape of Benzofuranone Scaffolds

The benzofuranone scaffold is a core structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.gov This has made it a "privileged scaffold" in drug discovery, meaning its structure is frequently associated with therapeutic properties. googleapis.com Contemporary research on benzofuranone derivatives is vibrant and multifaceted, with a strong focus on their potential as anticancer, antimicrobial, and antioxidant agents. nih.govnih.govresearchgate.net

Interactive Data Table: Biological Activities of Benzofuranone Scaffolds

Scientists are actively exploring the structure-activity relationships (SAR) of these compounds, investigating how the type and position of substituents on the benzofuranone core influence their biological effects. nih.govnih.gov For instance, the addition of halogen atoms or various heterocyclic rings can significantly enhance the cytotoxic activity of these derivatives against cancer cells. nih.gov The inherent versatility of the benzofuranone structure allows for the synthesis of large libraries of related compounds, which can then be screened for desirable biological activities. nih.govnih.gov

Significance of Investigating 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One

The specific compound, 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, with the CAS number 21861-22-3, is a solid at room temperature with a molecular formula of C₉H₈O₃. cymitquimica.comsigmaaldrich.com Its structure, featuring a hydroxyl (-OH) group at the 6-position and a methyl (-CH₃) group at the 7-position, is of particular interest to researchers. cymitquimica.com

The phenolic hydroxyl group at the 6-position is a key feature, as it is often associated with antioxidant properties. cymitquimica.com This is a significant area of investigation, as antioxidants can play a role in mitigating cellular damage caused by oxidative stress, which is implicated in a variety of diseases. The presence and position of hydroxyl groups on the benzofuran (B130515) ring have been shown to be crucial for the antioxidant and antiproliferative activities of related compounds. researchgate.net

The methyl group at the 7-position also contributes to the molecule's unique chemical properties and potential biological activity. The position of substituents on the benzene (B151609) ring of the benzofuranone scaffold is known to be a critical determinant of biological activity. nih.gov While direct research on the specific effects of the 7-methyl group in this compound is limited, studies on related structures suggest that such substitutions can influence the molecule's interaction with biological targets.

The investigation of this compound is significant as it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an interesting candidate for further modification and inclusion in drug discovery programs.

Challenges and Opportunities in 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One Research

Recent Advances in the Total Synthesis of this compound

While a specific, detailed total synthesis of this compound is not extensively documented in publicly available literature, several modern synthetic strategies for analogous substituted benzofuranones can be adapted for its construction. These methodologies offer insights into potential synthetic routes.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of benzofuran-3(2H)-ones, particularly those with a stereocenter at the C2 position, is a significant area of research. One notable strategy involves the Rh/Co relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids. This method allows for the construction of benzofuran-3(2H)-one scaffolds with a C2 quaternary center. Although not yet applied to the specific synthesis of this compound, this approach highlights the potential for creating stereochemically complex derivatives.

Another approach is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of benzofuran-3(2H)-one-derived α-aryl-β-keto esters. This method has been successful in creating sterically hindered benzofuran-3(2H)-ones with high enantioselectivity. The adaptation of such catalytic systems to a substrate that would yield the 6-hydroxy-7-methyl substitution pattern is a promising avenue for future research.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of heterocyclic compounds. These principles include waste prevention, the use of less hazardous chemical syntheses, and designing for energy efficiency.

For benzofuran synthesis, several green methodologies have been reported. These include:

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields, often with reduced solvent usage.

Mechanochemistry: By using mechanical force to induce chemical reactions, the need for bulk solvents can be minimized or eliminated.

Use of renewable feedstocks and greener solvents: The use of bio-based starting materials and environmentally friendly solvents like water or deep eutectic solvents reduces the environmental impact of chemical synthesis. An example is the one-pot synthesis of functionalized furans from unprotected carbohydrates in basic aqueous media.

While not specifically documented for this compound, the application of these green principles to its synthesis is a critical goal for sustainable chemical production.

Catalytic Strategies for Benzofuranone Core Construction

Various catalytic systems have been developed for the efficient construction of the benzofuranone core. These strategies often offer high yields and selectivity.

Transition-Metal-Catalyzed Syntheses: Transition metals play a significant role in catalyzing the formation of the benzofuran nucleus.

Palladium and Copper Catalysis: Palladium- and copper-based catalysts are widely used in reactions such as the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization.

Rhodium Catalysis: Rhodium catalysts have been employed in the [3+2] heteroannulation of cyclohexenone moieties with benzoquinone derivatives to form benzofuran structures.

Gold and Silver Catalysis: Gold and silver catalysts have been utilized in the synthesis of benzofuran derivatives from alkynyl esters and quinols.

Iron Catalysis: Iron chloride has been reported to catalyze the ring-closing reaction between trifluoromethylselenolating reagents and substituted alkynyl benzenes.

Acid-Catalyzed Syntheses:

Brønsted Acids: Triflic acid has been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to yield substituted benzofuran cores. Acetic acid has also been used to catalyze the one-pot synthesis of benzofuran derivatives from benzoquinones.

Lewis Acids: Lewis acids can promote intramolecular cyclization to form the benzofuran ring.

A regioselective synthesis of benzofuranones has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which can produce complex substitution patterns.

Derivatization Strategies for Structural Modification of this compound

The functional groups of this compound, namely the hydroxyl and methyl groups, as well as the benzofuranone ring system itself, provide multiple sites for derivatization to create novel compounds with potentially enhanced biological activities.

Functionalization at the Hydroxyl and Methyl Positions

The hydroxyl group at the C-6 position is a key site for functionalization. Structure-activity relationship (SAR) studies on other benzofuran derivatives have shown that the presence and position of a hydroxyl group can be essential for biological activities, such as antibacterial properties.

The methyl group at the C-7 position also offers a handle for modification, although this is generally a more challenging transformation.

Functionalization SiteReagent/Reaction TypePotential Product
6-Hydroxyl GroupAlkylation (e.g., with alkyl halides)6-Alkoxy-7-methyl-1-benzofuran-3(2H)-one
6-Hydroxyl GroupAcylation (e.g., with acid chlorides/anhydrides)7-Methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
7-Methyl GroupRadical Halogenation7-(Halomethyl)-6-hydroxy-1-benzofuran-3(2H)-one
7-Methyl GroupOxidation6-Hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Modifications of the Benzofuranone Ring System

The benzofuranone ring itself can be modified to introduce further diversity. One approach is the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones, which proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. This indicates the potential to introduce various substituents at the C-3 position.

Furthermore, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the possibility of attaching complex heterocyclic systems to the benzofuran core. The development of one-pot, three-component synthetic strategies allows for the creation of structurally diverse benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters.

Synthesis of Novel this compound Analogs

The core structure of this compound presents a versatile scaffold for the development of novel analogs. Advanced synthetic methodologies have focused on introducing diverse substituents and functional groups to explore structure-activity relationships for various applications.

One prominent strategy for generating substituted benzofuranones involves a cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups. oregonstate.edu This method allows for the regioselective preparation of benzofuranones with a high degree of programmable substitution at any position on the aromatic ring. The reaction proceeds via a Diels-Alder cycloaddition followed by a series of transformations to yield the benzofuranone core. oregonstate.edu The versatility of this approach is demonstrated by the synthesis of a variety of substituted benzofuranones, showcasing the potential to create analogs of this compound with different substitution patterns. For instance, trisubstituted and disubstituted benzofuranones have been prepared in synthetically useful yields. oregonstate.edu

A selection of substituted benzofuranones synthesized via the reaction of 3-hydroxy-2-pyrones and nitroalkenes is presented below, illustrating the scope of this methodology.

EntryPyrones SubstituentNitroalkene SubstituentProductYield (%)
14-MethylMethyl 3-nitrobut-3-enoate7-Methylbenzofuran-2(3H)-one58
25-MethylMethyl 3-nitrobut-3-enoate6-Methylbenzofuran-2(3H)-one64
36-MethylMethyl 3-nitrobut-3-enoate5-Methylbenzofuran-2(3H)-one60
44,5-DimethylMethyl 3-nitrobut-3-enoate6,7-Dimethylbenzofuran-2(3H)-one55

Another innovative approach for the synthesis of complex benzofuranone derivatives is the cascade cyclization of ortho-hydroxy α-aminosulfones with bromo-substituted dicarbonyl compounds. nih.gov This strategy has been successfully employed to create novel aminobenzofuran spiroindanone and spirobarbituric acid derivatives. The reaction is typically mediated by a base and proceeds with high efficiency. nih.gov This method provides a pathway to introduce spirocyclic systems at the 2-position of the benzofuranone core, significantly increasing the structural complexity and potential for new biological activities.

The following table summarizes the synthesis of various tert-butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate analogs, showcasing the substrate scope of this synthetic route. nih.gov

EntrySubstituent on Aniline of α-aminosulfoneProductYield (%)
14-Methyltert-Butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate82
24-Methoxytert-Butyl (5-methoxy-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate85
34-Fluorotert-Butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate78
44-Chlorotert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate80

Furthermore, the synthesis of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives highlights the potential for functionalization at other positions of the benzofuran ring system. nih.gov Although the core structure is slightly different, the synthetic strategies employed can be adapted for the development of novel this compound analogs with diverse functionalities. nih.gov

Process Optimization and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates careful process optimization and consideration of scale-up challenges. The primary goals are to ensure safety, cost-effectiveness, environmental benignity, and scalability while maintaining high product yield and purity. researchgate.net

Process optimization often begins with the systematic evaluation of reaction conditions. For instance, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, various protic and Lewis acids were screened to find the optimal catalyst. oregonstate.edu It was determined that trifluoroacetic acid (TFA) at a concentration of 20 mol % at 120 °C provided the best yield for the desired benzofuranone product. oregonstate.edu Similarly, the optimization of the cascade cyclization for aminobenzofuran spiro-derivatives involved screening different bases and solvents to achieve high product yields. nih.gov

A critical aspect of process development is the ability to scale up the synthesis. A successful gram-scale synthesis of aminobenzofuran spiro-derivatives has been reported, demonstrating the robustness of the developed protocol. nih.gov In a more significant scale-up endeavor, an optimized process for the related compound, 6-hydroxybenzofuran, achieved a production scale of over 2.6 kg. researchgate.net This was accomplished through a three-step process involving the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with chloroacetic acid, formation of 6-methoxybenzofuran (B1631075) in acetic anhydride, and subsequent demethylation. researchgate.net This scalable process was designed to be safe, cost-effective, and environmentally friendly. researchgate.net

The following table outlines key considerations for the process optimization and scale-up of benzofuranone synthesis.

ParameterLaboratory-Scale FocusScale-Up Considerations
Reagents High reactivity and yieldCost, availability, safety, and toxicity
Solvents Optimal reaction mediumEnvironmental impact, ease of removal, and potential for recycling
Catalyst High efficiencyCost, stability, and ease of separation from the product
Temperature Precise control for optimal yieldHeat transfer in large reactors, control of exotherms
Work-up Extraction and chromatographyFiltration, crystallization, and minimization of aqueous waste
Purification Column chromatographyRecrystallization, distillation
Overall Process Proof of conceptThroughput, cycle time, and overall cost of goods

By addressing these factors, robust and economically viable manufacturing processes for this compound and its valuable derivatives can be developed.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. In this molecule, the C5 and C7 positions are ortho to the hydroxyl group, and the C4 position is para. The methyl group at C7 further activates the ring.

Given the positions of the existing substituents, the C5 position is the most likely site for electrophilic attack. It is ortho to the strongly activating hydroxyl group and is sterically accessible. The C4 position, while para to the hydroxyl group, is sterically hindered by the adjacent lactone ring.

Common electrophilic aromatic substitution reactions anticipated for this compound include:

Halogenation: Reaction with halogens (e.g., Br₂ in a suitable solvent) is expected to result in the substitution of a hydrogen atom on the aromatic ring, likely at the C5 position. For instance, studies on related benzofuran derivatives have shown successful halogenation. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) onto the aromatic ring, again, preferentially at the C5 position. The synthesis of related nitro-substituted flavones, which share a benzopyranone core, often involves the nitration of a dihydroxyacetophenone precursor, highlighting the susceptibility of activated phenolic rings to this reaction. mdpi.com

Friedel-Crafts Reactions: Acylation and alkylation reactions under Friedel-Crafts conditions (a Lewis acid catalyst and an acyl or alkyl halide) would also be directed to the activated positions of the benzene ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product
BrominationBr₂, FeBr₃5-bromo-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
NitrationHNO₃, H₂SO₄6-hydroxy-7-methyl-5-nitro-1-benzofuran-3(2H)-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-acetyl-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Nucleophilic Additions and Substitutions on the Lactone Ring

The lactone ring of this compound possesses two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the carbon atom of the ester linkage (C2).

Reactions at the Carbonyl Group (C3): The carbonyl group is susceptible to attack by a variety of nucleophiles. Grignard reagents (RMgX) and organolithium compounds (RLi) would likely add to the carbonyl group to form a tertiary alcohol after acidic workup.

Lactone Ring Opening: The ester linkage of the lactone can be cleaved by nucleophiles. Hydrolysis under basic conditions (e.g., using sodium hydroxide) would lead to the opening of the lactone ring to form a sodium salt of the corresponding carboxylic acid. Subsequent acidification would yield the carboxylic acid itself.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this molecule can target the hydroxyl group, the carbonyl group, and the aromatic ring.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent used, it could be oxidized to a quinone-type structure. The benzylic methyl group could also potentially be oxidized to a carboxylic acid under strong oxidizing conditions, though this would likely require harsh conditions that might also affect other parts of the molecule.

Reduction:

The carbonyl group of the lactone can be reduced. Sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone at C3 to a secondary alcohol, yielding 6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-ol.

A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could potentially reduce both the carbonyl group and open the lactone ring to form a diol.

The nitro group in a nitrated derivative, such as 6-hydroxy-7-methyl-5-nitro-1-benzofuran-3(2H)-one, can be reduced to an amino group using reagents like sodium dithionite, as has been demonstrated in the synthesis of aminoflavones. mdpi.com

Table 2: Potential Oxidation and Reduction Products

Reaction TypeReagentsPotential Product(s)
Reduction of CarbonylNaBH₄6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-ol
Reduction of LactoneLiAlH₄2-(hydroxymethyl)-3-methyl-benzene-1,4-diol
Reduction of Nitro GroupNa₂S₂O₄5-amino-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Photochemical and Thermal Reactivity Studies

Photochemical Reactivity: The presence of the carbonyl group and the phenolic ring suggests potential for photochemical reactions. UV irradiation could lead to the formation of radical species, which could then undergo various transformations such as dimerization or reaction with solvents. Phenolic compounds are known to be susceptible to photo-oxidation.

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies for reactions of this compound are not published, the mechanisms of its key transformations can be understood from fundamental organic chemistry principles and studies on analogous systems.

Electrophilic Aromatic Substitution: The mechanism would follow the standard pathway for this class of reactions: generation of an electrophile, attack of the pi-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity. The directing effects of the hydroxyl and methyl groups would stabilize the carbocation intermediate when substitution occurs at the C5 position.

Nucleophilic Acyl Addition/Substitution: Reactions at the carbonyl group would proceed via nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Lactone ring opening would involve nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses, cleaving the C-O bond of the ring.

Reduction with Hydride Reagents: The reduction of the carbonyl group with NaBH₄ or LiAlH₄ involves the transfer of a hydride ion to the carbonyl carbon, followed by workup to protonate the resulting alkoxide.

Spectroscopic Characterization Techniques and Research Applications for 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the furanone ring would likely appear as a singlet, while the methyl protons would also present as a singlet. The hydroxyl proton would exhibit a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ketone would be observed at a characteristic downfield shift.

2D NMR Methods (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would confirm the connectivity between the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Interactive Data Table: Predicted NMR Assignments for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
H4~7.0-7.5 (d)~110-120C5, C6, C7a
H5~6.8-7.2 (d)~115-125C4, C6, C7
-CH₃~2.0-2.5 (s)~10-20C6, C7, C7a
-OH~5.0-9.0 (br s)--
-CH₂-~4.5-5.0 (s)~70-80C3, C3a, C7a
C2-~70-80-
C3-~190-200-
C3a-~120-130-
C4-~110-120-
C5-~115-125-
C6-~140-150-
C7-~115-125-
C7a-~150-160-

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline form. This technique can reveal details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution. For this compound, ssNMR could be used to study the hydrogen bonding network involving the hydroxyl group in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₈O₃), the expected monoisotopic mass is approximately 164.0473 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would confirm this mass with a high degree of accuracy, thereby validating the elemental composition. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1700-1720 cm⁻¹ would be indicative of the C=O stretching of the ketone. Aromatic C-H and C=C stretching vibrations would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-O stretching of the ether linkage in the furanone ring would likely be observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible.

Analysis of the vibrational spectra of related benzofuran (B130515) derivatives supports these expected assignments. chemicalbook.comrsc.org

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-3000Moderate
C=O Stretch1700-1720Moderate
Aromatic C=C Stretch1450-1600Strong
C-O Stretch (Ether)1000-1300Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuranone scaffold contains a chromophore that absorbs light in the UV region. The spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. The position of these maxima can be influenced by the solvent polarity. Studies on similar benzofuran derivatives have reported their UV-Vis spectral data, which can serve as a reference. rsc.orgscience-softcon.de

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation of Chiral Derivatives

The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a chiral center at the C2 position, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining their absolute stereochemistry. These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively. The resulting spectra, often compared with theoretical calculations, can provide definitive stereochemical assignments. The application of CD spectroscopy has been demonstrated for the study of other chiral benzofuran derivatives. bldpharm.com

Biological Activity and Mechanistic Studies of 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One

Evaluation of Biological Potencies in In Vitro Models

In vitro studies are fundamental to characterizing the biological effects of a compound. However, specific data for 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one in the following standard assays have not been reported in the available scientific literature.

Enzyme Inhibition Assays

No peer-reviewed studies detailing the screening or evaluation of this compound in specific enzyme inhibition assays were identified. Consequently, there is no available data on which enzymes it may inhibit or the kinetics of such inhibition (e.g., IC₅₀ or Kᵢ values). While the broader class of benzofuranones has been investigated for various enzyme inhibitory activities, these findings cannot be directly attributed to this specific compound.

Receptor Binding Studies

There is a lack of published research on whether this compound binds to any specific physiological receptors. Therefore, data from receptor binding assays, which would determine its affinity (e.g., Kₐ or Kₑ) and specificity for any particular receptor target, is not available.

Cellular Pathway Modulation

Investigations into how this compound might modulate cellular signaling pathways have not been reported. As a result, there is no information on its effects on specific intracellular cascades, gene expression, or other cellular functions.

Identification of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets of this compound remain unknown due to a lack of specific research in this area.

Target Deconvolution Methodologies

There are no published studies that have employed target deconvolution methodologies, such as affinity chromatography, chemical proteomics, or computational approaches, to identify the molecular targets of this compound.

Binding Affinity and Specificity Investigations

Consistent with the absence of identified molecular targets, there are no reports on the binding affinity or specificity of this compound. Such investigations would typically follow the identification of a specific biological target.

Exploration of Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the nature and position of substituents on the core ring structure. nih.gov For the this compound scaffold, the hydroxyl group at the C-6 position and the methyl group at the C-7 position are key determinants of its biological profile.

Research on related 6-hydroxybenzofuran-3(2H)-one derivatives has provided valuable insights into their structure-activity relationships (SAR). The phenolic hydroxyl group is often crucial for activity, potentially through its ability to form hydrogen bonds with biological targets. For instance, in a study of 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles, certain substituents on the phenyl ring attached to the thiazole (B1198619) moiety led to significant antimicrobial activity. benthamdirect.comresearchgate.net Specifically, derivatives containing fluorine, bromine, and hydrogen substituents were identified as the most potent antimicrobial agents. benthamdirect.com

Furthermore, the substitution pattern on the benzofuran ring itself plays a critical role. In a series of 2,6-disubstituted benzofuran-3-one analogues designed as neuroprotective agents, the presence of specific substituents at the C-2 and C-6 positions was found to be essential for their activity. nih.gov While not directly involving a 7-methyl group, these studies underscore the importance of the substitution pattern on the benzene (B151609) ring of the benzofuranone core in modulating biological effects.

The anticancer activity of benzofuran derivatives has also been linked to specific structural features. Halogenation of the benzofuran ring has been shown to enhance cytotoxic activity against various cancer cell lines. nih.govnih.gov The introduction of a bromine atom, for example, has been reported to increase cytotoxicity. nih.gov While direct SAR studies on halogenated derivatives of this compound are not extensively documented, the general trend observed in other benzofuran series suggests that such modifications could be a viable strategy to enhance its potential anticancer properties.

Derivative Class Key Structural Modifications Observed Biological Activity Reference
6-hydroxybenzofuran-3(2H)-one based 1,3-thiazolesSubstitution on the phenyl ring of the thiazole moiety (e.g., F, Br, H)Antimicrobial benthamdirect.com
2,6-disubstituted benzofuran-3-onesVaried substituents at C-2 and C-6 positionsNeuroprotective, Antioxidative nih.gov
Halogenated benzofuransIntroduction of halogen atoms (e.g., Br) to the benzofuran systemIncreased cytotoxicity in cancer cells nih.govnih.gov

Mechanistic Insights into Observed Biological Effects

The biological effects of this compound and its analogs are believed to be mediated through various molecular mechanisms, primarily linked to their antioxidant and enzyme-inhibiting properties. The phenolic hydroxyl group is a key player, capable of acting as a hydrogen donor to scavenge free radicals, thus conferring antioxidant activity. This antioxidant potential is a common feature among many phenolic compounds and is a likely contributor to the neuroprotective effects observed in related benzofuran-3-one derivatives. nih.gov

In the context of antimicrobial activity, molecular docking studies on 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles have suggested that these compounds may exert their effects by targeting microbial enzymes. benthamdirect.comresearchgate.net One potential target identified is N-myristoyltransferase (NMT), an enzyme crucial for the viability of certain fungi and other pathogens. benthamdirect.com Inhibition of NMT would disrupt essential cellular processes in the pathogen, leading to its demise.

For anticancer applications, the mechanisms are often multifactorial. Benzofuran derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells. nih.gov Some halogenated derivatives have been shown to be selectively toxic towards leukemia cells. nih.gov While the precise molecular targets for this compound are yet to be fully elucidated, related compounds have been shown to target key signaling pathways involved in cell proliferation and survival. For example, certain benzofuran derivatives have been designed to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. rsc.org

Development of In Vivo Models for Efficacy and Safety Assessments

While in vitro studies provide valuable preliminary data, the development and use of in vivo models are essential to evaluate the efficacy and safety of any potential therapeutic agent. For compounds related to this compound, various animal models have been employed to assess their biological activities.

In the investigation of the antiplasmodial activity of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, a Plasmodium berghei-infected mouse model was utilized. nih.govasm.org This in vivo model allowed for the assessment of the compounds' ability to reduce parasitemia in a living organism, providing a more comprehensive picture of their potential as antimalarial agents. nih.gov

For the evaluation of neuroprotective effects of 2,6-disubstituted benzofuran-3-one analogues, a rat model of cerebral ischemia/reperfusion injury was employed. nih.gov In this model, the compounds were assessed for their ability to reduce the ischemic infarct area and modulate inflammatory markers, demonstrating their potential for treating stroke. nih.gov

The in vivo anticancer activity of certain benzofuran derivatives has been evaluated in prostate cancer models. rsc.org These studies are crucial for determining the therapeutic potential and understanding the pharmacokinetic and pharmacodynamic properties of these compounds in a complex biological system.

Although specific in vivo data for this compound is not yet widely available, the established models for related benzofuranones provide a clear path for future preclinical development. These models will be instrumental in assessing the efficacy, determining the therapeutic window, and evaluating the safety profile of this promising compound and its derivatives.

Computational and Theoretical Chemistry Studies of 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can elucidate the electronic structure, geometry, and reactivity of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like this compound, DFT can be employed to predict a variety of properties.

Molecular Geometry and Stability: DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry. semanticscholar.orgrsc.org This provides precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state. The total energy computed during optimization can be used to assess the stability of different conformers of the molecule. semanticscholar.orgrsc.org For instance, in a study of a related benzofuran (B130515) derivative, DFT calculations were used to compare the stability of different potential products, confirming the formation of the more stable isomer. semanticscholar.orgrsc.org

Electronic Properties and Reactivity Descriptors: The electronic structure of this compound can be thoroughly investigated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

From these frontier molecular orbitals, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative framework for predicting how this compound might interact with other reagents. For example, local reactivity descriptors can pinpoint specific atoms within the molecule that are more susceptible to nucleophilic or electrophilic attack. semanticscholar.orgrsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis, often performed as a post-processing step in DFT calculations, can provide deeper insights into the bonding and electronic structure. It allows for the investigation of charge distribution, hyperconjugative interactions, and delocalization of electron density within the molecule. This can be particularly useful in understanding the influence of the hydroxyl and methyl substituents on the electronic properties of the benzofuranone core. semanticscholar.orgrsc.org

Below is a hypothetical data table illustrating the kind of electronic properties that could be calculated for this compound using DFT.

PropertyCalculated Value (Arbitrary Units)
Total Energy-X.XXXX
HOMO Energy-Y.YYYY
LUMO Energy-Z.ZZZZ
HOMO-LUMO GapA.AAAA
Dipole MomentB.BBBB

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods could be used for:

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide very accurate single-point energies for the optimized geometry, serving as a benchmark for DFT results.

Excited State Calculations: Time-dependent DFT (TD-DFT) is a common approach for studying electronic transitions, but ab initio methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC) can also be used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax).

Thermochemical Properties: Ab initio calculations can be used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. semanticscholar.orgrsc.org

Molecular Docking and Dynamics Simulations for Biological Target Interactions

Computational methods are invaluable for predicting and analyzing the interaction of small molecules with biological macromolecules, such as proteins and enzymes.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed to identify potential biological targets and to understand the binding mode at the active site. This involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Studies on similar benzofuranone derivatives have successfully used molecular docking to identify potential microbial enzyme targets. nih.gov For example, docking studies on 6-hydroxybenzofuran-3(2H)-one based thiazoles suggested N-myristoyltransferase (NMT) as a possible target. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent. These simulations can be used to:

Assess the stability of the docked pose.

Calculate the binding free energy with higher accuracy.

Identify key residues involved in the interaction.

Observe conformational changes in the protein upon ligand binding.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule can be highly dependent on its three-dimensional conformation. This compound may exist in multiple conformations due to the flexibility of the dihydrofuranone ring and the orientation of the hydroxyl group.

Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This can be achieved through:

Systematic or Stochastic Searches: Potential energy surfaces can be scanned by systematically rotating rotatable bonds or by using stochastic methods like Monte Carlo simulations.

Quantum Chemical Calculations: The geometries of the identified conformers are then optimized, and their relative energies are calculated using DFT or ab initio methods.

The results of a conformational analysis can be visualized as an energy landscape map, which plots the energy of the molecule as a function of its conformational coordinates. This map reveals the low-energy, and therefore more populated, conformations of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be a powerful tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. semanticscholar.orgrsc.org The calculated shifts can be correlated with experimental spectra to aid in signal assignment.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies often require scaling to account for anharmonicity and other systematic errors. Comparison with experimental IR and Raman spectra can help in assigning the vibrational modes to specific molecular motions.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is a widely used method to predict the electronic absorption spectra, providing information on the electronic transitions responsible for the observed absorption bands. semanticscholar.orgrsc.org

A hypothetical comparison of calculated and experimental spectroscopic data is presented below.

Spectroscopic DataCalculated ValueExperimental Value
¹H NMR (ppm)δ_calcδ_exp
¹³C NMR (ppm)δ_calcδ_exp
IR (cm⁻¹)ν_calcν_exp
UV-Vis (nm)λmax_calcλmax_exp

Cheminformatics and QSAR Modeling of this compound Analogs

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For this compound and its analogs, a QSAR study would involve:

Data Set Preparation: A series of analogs with known biological activities would be collected.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum chemical) would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, untested analogs of this compound, thereby guiding the design of more potent compounds.

Emerging Research Applications of 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One

Medicinal Chemistry: Lead Optimization and Drug Discovery

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, known to be present in a wide range of biologically active natural products and synthetic drugs. nih.govrsc.org Derivatives of benzofuran have shown a multitude of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.gov The specific compound 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, with its phenolic and ketone moieties, is a subject of interest for the development of new therapeutic agents. plenco.com

Research into closely related benzofuran structures provides insights into the potential of this compound in drug discovery. For instance, a study on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which share a similar core structure, identified them as potent inhibitors of MAP kinase-interacting kinases (Mnks). core.ac.uk These kinases are implicated in cancer progression, and their inhibition presents a promising strategy for cancer therapy. In that study, several derivatives exhibited significant anti-proliferative effects against human leukemia and colon cancer cell lines. core.ac.uk

The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-documented phenomenon in drug discovery. walshmedicalmedia.com The 7-methyl group in this compound could potentially enhance its binding affinity to biological targets or improve its pharmacokinetic profile compared to its unmethylated counterpart.

Lead optimization efforts often involve modifying a lead compound to improve its efficacy and reduce toxicity. The hydroxyl group at the 6-position of the target compound offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. The synthesis of various benzofuranone derivatives has been a focus of research to explore their therapeutic potential. oregonstate.eduorganic-chemistry.orgosf.io

Table 1: Bioactivity of Related Benzofuranone Derivatives

Compound/Derivative ClassBiological Target/ActivityCell Lines/OrganismKey FindingsReference
6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivativesMnk1 and Mnk2 InhibitionTHP-1, MOLM-13 (leukemia), HCT-116 (colon cancer)Derivative 8k showed potent Mnk2 inhibitory activity (IC50 = 0.27 μM) and anti-proliferative effects. core.ac.uk
IsobenzofuranonesHerbicidal ActivitySorghum bicolor, Cucumis sativus, Allium cepaDibromohexahydro-methanoisobenzofuran-1(3H)-one derivatives showed inhibitory activity comparable to the commercial herbicide (S)-metolachlor. free.fr
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivativesAnticancer and Antibacterial ActivityK562 (leukemia), Gram-positive bacteriaTwo derivatives exhibited selective action towards K562 cells and moderate antibacterial activity. oregonstate.edu
Maesopsin (a naturally occurring benzofuranone)Aquatic ToxicityNot specifiedClassified as very toxic to aquatic life with long-lasting effects. google.com

Agrochemical Research: Novel Bioactive Compounds

The search for new and effective agrochemicals with novel modes of action is crucial for sustainable agriculture. Benzofuran and its derivatives have shown promise as a source of new bioactive compounds for crop protection. nih.gov The structural features of this compound suggest its potential for investigation as a novel agrochemical.

Research on isobenzofuranones, a class of compounds structurally related to the target molecule, has demonstrated their potential as herbicides. A study evaluating a series of isobenzofuranones found that certain derivatives exhibited significant herbicidal activity against various plant species. free.fr For example, a mixture of dibromohexahydro-methanoisobenzofuran-1(3H)-one isomers showed inhibitory activity against Sorghum bicolor that was comparable to the commercial herbicide (S)-metolachlor. free.fr These findings suggest that the benzofuranone scaffold could be a valuable starting point for the development of new herbicides.

Furthermore, some benzofuran derivatives have been investigated for their antimicrobial properties against plant pathogens. nih.govnih.gov The phenolic hydroxyl group in this compound is a common feature in many natural and synthetic antimicrobial compounds, suggesting a potential for fungicidal or bactericidal activity.

Material Science: Functional Molecule Development

The application of benzofuran derivatives in material science is an emerging area of research. The rigid, planar structure of the benzofuran ring system, combined with the potential for functionalization, makes these compounds interesting building blocks for novel materials. researchgate.net While specific research on this compound in material science is not widely documented, the properties of related phenolic and benzofuran-based materials can provide insights into its potential applications.

Phenolic compounds are well-known monomers in the synthesis of phenolic resins, such as Bakelite. wikipedia.orgbritannica.com These resins are known for their thermal stability and are used in a variety of applications, including as binders and in the manufacturing of composites. plenco.com The hydroxyl group on the benzene (B151609) ring of this compound could potentially participate in polymerization reactions to form novel phenolic resins with unique properties conferred by the benzofuranone moiety.

Benzofuran-containing polymers have been synthesized and investigated for their thermal and optical properties. researchgate.net For example, benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride has been used as a monomer for the synthesis of polyimides with high thermal stability and solubility in organic solvents. researchgate.net The development of polymers incorporating this compound could lead to materials with tailored properties for specific applications.

Additionally, benzofuranone derivatives are found in natural and synthetic dyes. chemistryviews.org The chromophoric system of the benzofuranone core can be modified by the introduction of various substituents to tune the color and other photophysical properties. A study on yellow onion skin extract identified a benzofuranone derivative as one of the components contributing to its dyeing properties. acs.org This suggests that this compound could serve as a scaffold for the development of new functional dyes.

Analytical Chemistry: Development of Detection Methods

The development of robust and sensitive analytical methods is essential for the study of any new compound. For this compound, standard analytical techniques used for the characterization and quantification of benzofuran derivatives would be applicable.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of benzofuran derivatives. nih.govnih.gov HPLC allows for the separation of the compound from complex mixtures, while MS provides information about its molecular weight and structure through fragmentation patterns. An HPLC-MS method was developed for the analysis of a chlorinated benzofuran pharmaceutical intermediate, demonstrating the utility of this technique for related compounds. nih.gov In cases where direct analysis by LC-MS is challenging, derivatization can be employed to yield a product more amenable to MS analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another common technique for the analysis of volatile and semi-volatile organic compounds, including some benzofuran derivatives. chemistryviews.org The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of this compound.

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of newly synthesized or isolated benzofuranone compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure determination. nih.gov

Table 2: Analytical Techniques for Benzofuranone Analysis

Analytical TechniqueApplicationKey Information ProvidedReference
HPLC-MSSeparation and identification of benzofuran derivatives in complex mixtures.Retention time, molecular weight, and structural information from fragmentation. nih.govnih.gov
GC-MSAnalysis of volatile and semi-volatile benzofuran derivatives.Retention time, mass spectrum for identification. chemistryviews.org
NMR SpectroscopyStructural elucidation of benzofuranone compounds.Detailed information on the molecular structure and connectivity of atoms. nih.gov

Environmental Science: Fate and Transformation in Environmental Systems

Phenolic compounds are ubiquitous in the environment, originating from both natural and anthropogenic sources. nih.govnih.gov Their fate in soil and water is influenced by factors such as microbial degradation, photodegradation, and sorption to soil particles. nih.gov The hydroxyl group of this compound is expected to influence its water solubility and its susceptibility to oxidation and conjugation reactions.

The biodegradation of benzofuran itself has been studied, indicating that microorganisms are capable of cleaving the furan (B31954) ring. nih.gov Studies on the degradation of benzo[a]pyrene (B130552) by bacteria have also been reported, highlighting the metabolic capabilities of microorganisms to break down complex aromatic structures. mdpi.com It is plausible that soil and water microorganisms could degrade this compound, although the specific pathways and rates would need to be determined experimentally.

The ecotoxicity of benzofuranone derivatives is an important consideration. For example, the naturally occurring benzofuranone, maesopsin, is classified as very toxic to aquatic life with long-lasting effects. google.com This highlights the need for ecotoxicological testing of this compound to understand its potential risks to aquatic ecosystems. Environmental factors such as temperature, rainfall, and soil composition can also influence the levels and persistence of phenolic compounds in the environment. walshmedicalmedia.com

Future Directions and Interdisciplinary Research on 6 Hydroxy 7 Methyl 1 Benzofuran 3 2h One

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one. mdpi.com These computational tools can accelerate the discovery process, reduce costs, and provide insights that are not readily accessible through traditional experimental methods. nih.gov

Researchers can employ AI/ML models to predict the biological activities of novel derivatives of this compound. acs.org By training algorithms on large datasets of known benzofurans and their biological effects, it is possible to forecast the potential of new, unsynthesized derivatives as therapeutic agents. nih.gov For instance, AI can screen virtual libraries of molecules based on the this compound scaffold to identify candidates with high predicted affinity for specific biological targets, such as enzymes or receptors implicated in disease. mdpi.comverseon.com

Furthermore, AI can assist in retrosynthetic analysis, helping chemists devise the most efficient pathways to synthesize the target compound and its analogues. youtube.com These models learn from vast databases of chemical reactions to suggest optimal reaction conditions and starting materials. youtube.com Quantitative Structure-Activity Relationship (QSAR) analysis, a computational modeling technique, can be used to correlate the structural features of benzofuranone derivatives with their biological activities, guiding the design of more potent and selective compounds. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

AI/ML Application Objective Expected Outcome
Predictive Biology To forecast the biological activity (e.g., anticancer, anti-inflammatory) of novel derivatives. acs.org A ranked list of candidate molecules with high potential for therapeutic efficacy, reducing the number of compounds needing synthesis and testing. nih.gov
Retrosynthesis Planning To identify efficient and novel synthetic routes. youtube.com Optimized, cost-effective, and high-yield synthesis strategies.
QSAR Modeling To understand the relationship between molecular structure and biological function. nih.gov A predictive model that guides the rational design of derivatives with enhanced activity and selectivity.

| Drug Repurposing | To identify new therapeutic uses for the compound by screening against various disease models. | Discovery of unexpected applications for this compound in different disease contexts. |

Exploration of Novel Synthetic Routes and Biosynthetic Pathways

While standard synthetic methods exist for benzofuran (B130515) cores, future research will focus on developing more innovative, efficient, and sustainable strategies for this compound. Benzofuran derivatives are often synthesized through methods involving the condensation of various precursors. nih.gov

Key areas for exploration include:

Catalyst-Free Synthesis : Developing reactions that proceed under mild conditions without the need for a catalyst, which simplifies purification and reduces environmental impact. nih.gov

Novel Catalytic Systems : Investigating the use of advanced catalysts, such as gold- or silver-based systems, which have been shown to promote the efficient cyclization of precursors into the benzofuran ring structure. nih.gov

Flow Chemistry : Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Biosynthetic Pathways : Since many benzofurans are natural products, investigating the enzymatic pathways responsible for their formation in plants and microorganisms is a crucial research avenue. nih.govscilit.com The isolation of structurally similar compounds from natural sources like Cortex Mori Radicis suggests that biosynthetic routes exist. nih.gov Understanding these pathways could enable the bio-engineering of microorganisms for the sustainable production of this compound.

Advanced In Vivo Studies and Clinical Relevance Investigations

The therapeutic potential of benzofuran derivatives has been widely reported, with activities spanning anticancer, anti-inflammatory, antiviral, and antibacterial effects. nih.govscienceopen.com Derivatives have shown promise against various cancer cell lines and the ability to inhibit pro-inflammatory cytokines like IL-6. nih.gov

Future research must move beyond preliminary in vitro assays to more complex biological systems. This involves:

Advanced Animal Models : Utilizing genetically engineered mouse models or patient-derived xenografts (PDX) that more accurately mimic human diseases to evaluate the efficacy of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies : Conducting detailed studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological targets in a living organism.

Mechanism of Action Studies : Using in vivo models to confirm the molecular mechanisms identified in vitro. For example, investigating whether the compound induces apoptosis or affects specific signaling pathways in a tumor-bearing animal model. nih.gov

The ultimate goal is to generate robust preclinical data to support the translation of promising derivatives into clinical trials for diseases such as cancer or inflammatory disorders. nih.govnih.gov

Table 2: Biological Activities of Related Benzofuran Derivatives

Derivative Type Biological Activity Research Finding Citation
Brominated Benzofurans Anticancer (Leukemia) Exhibit selective toxicity towards K562 leukemia cells and induce apoptosis. nih.gov
Benzofuran-Chalcone Hybrids Anticancer Show potent cytotoxic effects against various malignant tumors. nih.gov
2-Arylbenzofuran Derivatives Cholinesterase Inhibition Potential therapeutic agents for Alzheimer's disease by inhibiting AChE and BChE. nih.gov

Sustainable Production and Lifecycle Assessment

In line with the principles of green chemistry, a significant future direction is the development of sustainable methods for producing this compound. This involves minimizing waste, reducing energy consumption, and using renewable resources.

Key research focuses should include:

Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Catalyst-free syntheses often improve atom economy. nih.gov

Collaborative Research Opportunities Across Disciplines

The multifaceted research required to fully elucidate the potential of this compound necessitates a highly interdisciplinary approach.

Computational and Synthetic Chemistry : Data scientists and computational chemists can use AI to predict promising derivatives, which synthetic organic chemists can then create in the lab. youtube.com

Chemistry and Biology : Chemists can synthesize novel compounds, while pharmacologists and molecular biologists can evaluate their biological activity in vitro and in vivo. nih.gov

Biotechnology and Chemical Engineering : Biotechnologists can work on discovering and engineering biosynthetic pathways, while chemical engineers can focus on scaling up production sustainably, possibly in bioreactors.

Medicine and Materials Science : Medical researchers can guide the investigation toward clinically relevant targets, and materials scientists could explore novel formulations or drug delivery systems to improve the compound's therapeutic index.

By fostering these collaborations, the scientific community can accelerate the journey of this compound from a molecule of academic interest to a potentially valuable compound with real-world applications.

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via condensation reactions. For example, derivatives of 6-hydroxybenzofuran-3(2H)-one can be prepared by reacting the parent benzofuranone with aldehydes (e.g., 4-methylbenzaldehyde) under basic conditions (e.g., NaOH or K₂CO₃) in polar protic solvents like ethanol or methanol . Key factors influencing yield include:

  • Base selection : Strong bases (e.g., NaOH) enhance deprotonation of the hydroxy group, facilitating nucleophilic attack.
  • Reflux duration : Extended reaction times (e.g., 6–12 hours) ensure complete conversion.
  • Purification methods : Recrystallization or column chromatography is used to isolate pure products.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For example, the benzylidene proton in (2Z)-isomers typically appears as a singlet near δ 8.0–8.5 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E configurations of benzylidene moieties) .
  • FT-IR : Identifies functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxy (O–H stretch at ~3200–3500 cm⁻¹) groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Benzofuran derivatives are prone to photodegradation; store in amber vials at –20°C.
  • Oxidative stability : The hydroxy group is susceptible to oxidation; inert atmospheres (N₂/Ar) are recommended during reactions.
  • Solvent compatibility : Stable in DMSO or methanol for short-term storage, but prolonged exposure to protic solvents may promote hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

Contradictions may arise from:

  • Structural variations : Minor substituent changes (e.g., halogenation at position 2 vs. 7) drastically alter bioactivity .
  • Assay conditions : Varying cell lines, incubation times, or concentrations (e.g., IC₅₀ values measured at 24h vs. 48h).
  • Mechanistic complexity : Multi-target interactions (e.g., enzyme inhibition vs. ROS scavenging) require orthogonal validation methods (e.g., siRNA knockdown or enzyme kinetics) .

Q. What strategies optimize the regioselectivity of chemical modifications (e.g., oxidation or substitution) on the benzofuran core?

  • Oxidation : Controlled oxidation of the hydroxy group to a ketone can be achieved with KMnO₄ in acidic media, but over-oxidation risks ring cleavage.
  • Substitution : Electrophilic aromatic substitution (EAS) at position 6 is favored due to electron-donating hydroxy groups. Use directing groups (e.g., –OCH₃) to steer reactivity .
  • Steric effects : Bulky substituents at position 7 (methyl group) hinder reactions at adjacent positions, enabling selective functionalization .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict interactions with target proteins (e.g., COX-2 or topoisomerase II) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity trends .
  • ADMET profiling : Tools like SwissADME assess solubility, permeability, and toxicity early in design .

Q. What are the challenges in elucidating the compound’s mechanism of action in biological systems?

  • Multi-target effects : Use proteomics (e.g., affinity chromatography) to identify binding partners.
  • Metabolic interference : Track metabolite formation via LC-MS in cell lysates.
  • Redox activity : Quantify ROS generation using fluorescent probes (e.g., DCFH-DA) .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.